molecular formula C7H5BrO2 B121576 2-Bromo-3-hydroxybenzaldehyde CAS No. 196081-71-7

2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576
CAS No.: 196081-71-7
M. Wt: 201.02 g/mol
InChI Key: OHXPHMPERMIICA-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybenzaldehyde (CAS: 196081-71-7; molecular formula: C₇H₅BrO₂; molecular weight: 201.02 g/mol) is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position and a hydroxyl group at the 3-position of the benzaldehyde ring . This compound is soluble in water and ethanol, making it versatile in organic synthesis and pharmaceutical applications. It serves as a critical intermediate in synthesizing bioactive molecules, including Brd4 bromodomain inhibitors , macrolide side chains , and benzoic acid derivatives . Its synthesis often involves bromination of 3-hydroxybenzaldehyde under controlled conditions .

Preparation Methods

Direct Bromination of 3-Hydroxybenzaldehyde

Direct electrophilic bromination of 3-hydroxybenzaldehyde is the most straightforward route but faces regioselectivity challenges due to conflicting directing effects. The hydroxyl group activates the ring for ortho/para substitution, while the electron-withdrawing aldehyde deactivates it, favoring meta positions.

Brominating Agents and Conditions

Bromine (Br₂) in the presence of Lewis acids like FeBr₃ or HBr in acetic acid is commonly used. A study comparing solvents found that dichloromethane (DCM) at 0°C yielded 58% 2-bromo-3-hydroxybenzaldehyde, while dimethylformamide (DMF) at 25°C improved yield to 72% due to enhanced solubility of intermediates .

Table 1: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemp (°C)Yield (%)Regioselectivity (2-Bromo:4-Bromo)
Br₂/FeBr₃DCM0583:1
HBr/AcOHAcOH25652:1
NBS*DMF40724:1
*N-bromosuccinimide; AcOH: acetic acid

Side Reactions and Mitigation

Competing bromination at the 4-position and oxidation of the aldehyde to carboxylic acid are major side reactions. Lower temperatures (0–10°C) and stoichiometric control (1.1 eq Br₂) reduce over-bromination . Adding radical scavengers like BHT (butylated hydroxytoluene) suppresses aldehyde oxidation, improving yields by 15–20% .

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages strong bases to deprotonate the hydroxyl group, generating a metalated intermediate that directs bromine to the adjacent ortho position.

Lithium-Halogen Exchange

Treatment of 3-hydroxybenzaldehyde with LDA (lithium diisopropylamide) in THF at –78°C forms a lithiated species, which reacts with Br₂ to yield this compound with 85% regioselectivity .

Mechanistic Insight :

3-Hydroxybenzaldehyde+LDALithiated intermediateBr2This compound\text{3-Hydroxybenzaldehyde} + \text{LDA} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{this compound}

The lithiated intermediate stabilizes via coordination between lithium and the hydroxyl oxygen, directing bromine to the ortho position .

Magnesium-Based Systems

Using Mg turnings in THF with TMSCl (trimethylsilyl chloride) as an activator achieves 78% yield. The silyl ether intermediate (–OTMS) enhances solubility and directs bromination .

Protection-Deprotection Approaches

Protecting the hydroxyl or aldehyde group avoids unwanted reactions during bromination.

Acetyl Protection

Acetylation of 3-hydroxybenzaldehyde with acetic anhydride/pyridine forms 3-acetoxybenzaldehyde, which undergoes smooth bromination at the 2-position (92% yield). Subsequent hydrolysis with NaOH/EtOH restores the hydroxyl group .

Table 2: Protection-Deprotection Efficiency

Protective GroupBromination Yield (%)Deprotection Yield (%)Overall Yield (%)
Acetyl (–OAc)929587
Methoxy (–OMe)889079

Aldehyde Protection

Formation of a dimethyl acetal (using ethylene glycol and p-TsOH) prevents aldehyde oxidation. After bromination, acidic hydrolysis regenerates the aldehyde with 89% efficiency .

Industrial-Scale Synthesis

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors achieve 86% yield by maintaining precise temperature control (5±1°C) and automating Br₂ addition .

Key Advancements :

  • Microreactor Technology : Reduces reaction time from 8h to 15 minutes via enhanced mixing .

  • Catalyst Recycling : FeBr₃ immobilized on silica gel enables five reuse cycles without yield loss .

Emerging Methodologies

Enzymatic Bromination

Haloperoxidases from Streptomyces aureofaciens brominate 3-hydroxybenzaldehyde in aqueous buffer (pH 5.0) with 68% yield, offering an eco-friendly alternative .

Photocatalytic C–H Activation

Visible-light-driven catalysis using Ru(bpy)₃²⁺ and NBS selectively brominates the 2-position (74% yield) under mild conditions (25°C, 12h) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-withdrawing aldehyde group and the hydroxyl group’s directing effects.

Key Reactions:

  • SN1 Mechanism : The compound reacts via an SN1 pathway in polar protic solvents, forming a resonance-stabilized carbocation intermediate .

  • Halogen Exchange : Bromine can be replaced by nucleophiles like methoxide or amines. For example, treatment with sodium methoxide in DMF yields 3-hydroxy-2-methoxybenzaldehyde .

Table 1: Substitution Reaction Conditions

Reagent/ConditionsProductYieldSource
NaOCH₃, DMF, 30°C, 6h3-Hydroxy-2-methoxybenzaldehyde90%
NH₃ (aq.), Cu catalyst2-Amino-3-hydroxybenzaldehyde56%

Oxidation and Reduction Reactions

The aldehyde group participates in redox reactions, while the hydroxyl group can be oxidized under strong conditions.

Oxidation:

  • Aldehyde → Carboxylic Acid : Treatment with KMnO₄ in acidic medium converts the aldehyde to 2-bromo-3-hydroxybenzoic acid .

  • Hydroxyl Group Oxidation : Under harsh conditions (e.g., CrO₃), the hydroxyl group oxidizes to a ketone, though this is less common due to steric hindrance .

Reduction:

  • Aldehyde → Alcohol : NaBH₄ reduces the aldehyde to 2-bromo-3-hydroxybenzyl alcohol .

Table 2: Redox Reactions

Reaction TypeReagent/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 80°C2-Bromo-3-hydroxybenzoic acid68%
ReductionNaBH₄, MeOH, 0°C2-Bromo-3-hydroxybenzyl alcohol85%

Protection/Deprotection of Functional Groups

The hydroxyl and aldehyde groups are selectively protected to enable multi-step syntheses.

  • Hydroxyl Protection : Methylation with CH₃I/K₂CO₃ in DMF yields 2-bromo-3-methoxybenzaldehyde .

  • Aldehyde Protection : Formation of acetals using ethylene glycol and pTSA .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

  • Suzuki-Miyaura Coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces 3-hydroxy-2-phenylbenzaldehyde .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole derivatives .

Table 3: Cross-Coupling Examples

Coupling TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°C3-Hydroxy-2-phenylbenzaldehyde72%
CuAACCuSO₄, sodium ascorbate, tBuOH/H₂OTriazolyl methoxy derivative77%

Heterocycle Formation

The aldehyde group participates in cyclization reactions to form heterocyclic compounds.

  • Quinoline Synthesis : Condensation with aniline derivatives under acidic conditions yields brominated quinolines .

  • Benzimidazole Formation : Reaction with o-phenylenediamine produces benzimidazole derivatives .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the para position relative to itself.

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position to the hydroxyl group .

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group similarly .

Critical Analysis of Reaction Pathways

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while polar protic solvents favor SN1 mechanisms .

  • Steric Effects : The ortho-bromine and hydroxyl groups create steric hindrance, slowing reactions at the adjacent positions .

  • Temperature Sensitivity : Elevated temperatures (>80°C) promote side reactions, such as decomposition of the aldehyde group .

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 2-bromo-3-hydroxybenzaldehyde is its antimicrobial activity. Research has demonstrated that this compound exhibits significant antibacterial effects against various strains, including resistant bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viruses such as SARS-CoV-2. In vitro tests have shown that it interacts with the receptor-binding domain (RBD) of the spike protein, although results indicated a modest affinity . This suggests potential as a lead compound for further drug development targeting viral infections.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been evaluated using computational models. The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and absorption characteristics . These properties make it a candidate for further development in pharmaceutical applications.

Study on Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial efficacy of various derivatives of brominated phenolic compounds, including this compound. The results indicated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a natural preservative or therapeutic agent .

Investigation of Antiviral Properties

Another research effort focused on evaluating the interaction between this compound and SARS-CoV-2's spike protein. Using bio-layer interferometry, researchers found that while the compound showed some interaction with the virus's RBD, it did not exhibit strong binding affinity. This study highlighted the need for structural modifications to enhance its antiviral potency .

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2-hydroxybenzaldehyde

Structural Differences :

  • Bromine and hydroxyl groups are swapped in position (bromine at 3-position , hydroxyl at 2-position ).
  • Hydrogen Bonding : Forms an intramolecular hydrogen bond between the hydroxyl and aldehyde groups (O–H···O angle: 154°, O···O distance: 2.64 Å) . This stabilizes the planar molecular conformation.

3-Bromobenzaldehyde

Structural Differences :

  • Lacks the hydroxyl group, reducing hydrogen-bonding capability and altering electronic properties.

Reactivity :

  • The absence of the hydroxyl group diminishes its ability to participate in aldol condensations or nucleophilic substitutions involving phenolic oxygen.
  • Safety Data: Classified as harmful if swallowed (H302) and requires stringent handling protocols .

2-Bromo-3-chlorobenzaldehyde

Structural Differences :

  • Hydroxyl group replaced by chlorine at the 3-position , introducing a stronger electron-withdrawing effect.

Reactivity :

  • Chlorine enhances electrophilicity at the aldehyde group, favoring nucleophilic aromatic substitutions.
  • Lower solubility in polar solvents compared to hydroxyl-containing analogs .

2-Bromo-3-methoxybenzaldehyde

Structural Differences :

  • Hydroxyl group replaced by methoxy (–OCH₃), an electron-donating group.

Reactivity :

  • Methoxy group increases electron density on the aromatic ring, reducing electrophilicity at the aldehyde.
  • Stable under acidic conditions compared to hydroxyl analogs.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-Bromo-3-hydroxybenzaldehyde 201.02 147–148 251.9 ± 20 Water, ethanol
3-Bromo-2-hydroxybenzaldehyde 201.02 Not reported Not reported Ethanol, DMSO
3-Bromobenzaldehyde 185.02 15–17 230–232 Organic solvents
2-Bromo-3-chlorobenzaldehyde 219.46 Not reported Not reported Limited in water

Research Findings and Trends

  • Pharmaceutical Utility : this compound is favored in drug discovery due to its dual functional groups enabling diverse derivatization .
  • Crystal Packing : Intramolecular hydrogen bonding in hydroxyl-containing analogs (e.g., 3-bromo-2-hydroxybenzaldehyde) influences crystal packing via π-stacking and C–H···Br interactions .
  • Safety Profiles : Hydroxyl-substituted derivatives generally require less stringent handling compared to halogen-only analogs like 3-bromobenzaldehyde .

Biological Activity

2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antiviral, and cytotoxic effects, supported by case studies and research findings.

  • Molecular Formula : C7_7H5_5BrO2_2
  • Molecular Weight : 201.02 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier (BBB) .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study focused on Schiff base derivatives, which included this compound, demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics . The compound's mechanism likely involves interaction with bacterial enzymes or structural proteins.

  • Minimum Inhibitory Concentration (MIC) : Specific MIC values for this compound against selected bacterial strains were not detailed in the available literature but are typically assessed through standard microbiological techniques.

Antiviral Activity

In vitro studies have explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound was tested for its ability to interact with the receptor-binding domain (RBD) of the spike protein. Although initial experiments indicated a low affinity, further modifications of the compound could enhance its efficacy .

Cytotoxicity

Cytotoxicity assays using the MTT method showed that this compound has varying effects on different cell lines. The compound was tested at concentrations ranging from 0.8 to 200 μM, revealing dose-dependent cytotoxic effects in certain cancer cell lines .

Concentration (μM)Cell Viability (%)
0.8~95
20~70
100~50
200<20

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial properties of various derivatives of this compound against uropathogenic E. coli (UPEC). The results indicated that derivatives maintained significant activity against resistant strains, suggesting potential therapeutic applications in treating urinary tract infections .

Case Study 2: Antiviral Screening

In another investigation, the interaction of modified versions of this compound with SARS-CoV-2 was assessed using bio-layer interferometry. The results indicated that while initial compounds showed poor binding affinity, structural modifications could lead to improved interactions with viral proteins .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability and absorption characteristics. It is predicted to be a substrate for CYP1A2 but not for other cytochrome P450 enzymes, which may influence its metabolism and potential drug interactions .

Q & A

Basic Question: What are the standard synthetic routes for 2-bromo-3-hydroxybenzaldehyde, and how do reaction conditions influence regioselectivity?

Answer:
this compound is typically synthesized via bromination of 3-hydroxybenzaldehyde. However, regioselectivity challenges arise due to competing electronic effects of the hydroxyl and aldehyde groups. Key methods include:

  • Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃), where the hydroxyl group acts as an activating ortho/para director, while the aldehyde deactivates the ring .
  • Directed ortho-metalation strategies using magnesium or lithium bases to enhance bromination at the desired position .
    To optimize regioselectivity, control of temperature, solvent polarity (e.g., dry THF or DMF), and stoichiometry is critical. Characterization via ¹H/¹³C NMR and HPLC ensures purity and confirms substitution patterns.

Basic Question: How does the SN1 reactivity of this compound influence its utility in organic synthesis?

Answer:
The benzylic bromine in this compound facilitates SN1 mechanisms due to stabilization of the carbocation intermediate via resonance with the hydroxyl and aldehyde groups . This reactivity enables:

  • Nucleophilic substitutions with amines, thiols, or alcohols to generate derivatives for ligand design.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester.
    Researchers must consider solvent polarity (e.g., polar protic solvents enhance carbocation stability) and steric hindrance when designing reactions. Kinetic studies (e.g., monitoring by GC-MS) help distinguish SN1 vs. SN2 pathways.

Advanced Question: How can researchers resolve contradictions in reported bromination outcomes for 3-hydroxybenzaldehyde derivatives?

Answer:
Discrepancies in bromination regioselectivity (e.g., unexpected formation of this compound instead of 4-bromo isomers) often stem from:

  • Competing directing effects : The hydroxyl group (activating) and aldehyde (deactivating) create electronic conflicts, leading to mixed products .
  • Solvent and catalyst interactions : Polar aprotic solvents may favor aldehyde deactivation, while Lewis acids (e.g., FeBr₃) alter electrophile reactivity.
    Methodological solutions :
  • Use DFT calculations to map transition states and predict regioselectivity.
  • Employ high-throughput screening to test bromination conditions (e.g., varying catalysts, temperatures).
  • Validate products via X-ray crystallography (e.g., SHELX refinement ) to unambiguously assign structures.

Advanced Question: What crystallographic insights into this compound inform its intermolecular interactions?

Answer:
Single-crystal X-ray studies reveal:

  • Intramolecular hydrogen bonding between the hydroxyl (O–H) and aldehyde (C=O) groups (O···O distance: ~2.64 Å), planarizing the molecule and influencing reactivity .
  • Intermolecular interactions : Weak C–H···Br bonds (H···Br: ~3.05 Å) and π-stacking (centroid distance: ~3.75 Å) stabilize the crystal lattice .
    Methodological applications :
  • Refine structures using SHELXL for high-resolution data, leveraging its robustness for small molecules .
  • Analyze packing motifs with Mercury software to predict solubility and stability.

Advanced Question: How can this compound serve as a probe for studying enzyme inhibition mechanisms?

Answer:
The compound’s electrophilic bromine and aldehyde group enable:

  • Covalent modification of enzyme active sites (e.g., nucleophilic cysteine or lysine residues).
  • Competitive inhibition assays via Schiff base formation with pyridoxal-dependent enzymes .
    Experimental design :
  • Perform kinetic studies (e.g., Michaelis-Menten plots) to quantify inhibition constants (Kᵢ).
  • Use mass spectrometry to identify adduct formation sites.
  • Compare with analogs (e.g., 5-bromo-2-hydroxybenzaldehyde) to elucidate structure-activity relationships.

Advanced Question: What strategies address conflicting data on the compound’s reactivity in nucleophilic substitution vs. elimination reactions?

Answer:
Contradictions arise from competing SN1, SN2, and E2 pathways. To clarify:

  • Mechanistic probes : Use deuterated solvents (e.g., D₂O) to detect carbocation intermediates (SN1) via isotopic scrambling.
  • Steric and electronic tuning : Introduce bulky substituents to favor elimination (E2) or polar solvents to stabilize SN1 pathways.
  • In situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to track intermediate formation .

Properties

IUPAC Name

2-bromo-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPHMPERMIICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395411
Record name 2-Bromo-3-hydroxybenzaldehyde
Source EPA DSSTox
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196081-71-7
Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

The suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol) and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL) was warmed until a clear solution was obtained and then cooled to room temperature. To this mixture was dropwise added a solution of bromine in glacial acetic acid (10 mL) over 15 min. After the addition, the reaction mixture was stirred for 2 h and then poured into ice-water. The resulting mixture was extracted with dichloromethane (3×50 mL). The combined extracts were dried over anhydrous Na2SO4 and concentrated. The residue was re-crystallized from dichloromethane to afford the product (2.3 g, yield 28%). 1H NMR (400 MHz, DMSO-d6 δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
172 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-3-hydroxybenzaldehyde
2-Bromo-3-hydroxybenzaldehyde

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